Nicotinic acid, 6-hydroxyhexyl ester
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Overview
Description
Nicotinic acid, 6-hydroxyhexyl ester, is a derivative of nicotinic acid (also known as niacin or vitamin B3). This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The esterification of nicotinic acid with 6-hydroxyhexanol results in this unique compound, which combines the beneficial properties of both nicotinic acid and the hydroxyhexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 6-hydroxyhexyl ester, typically involves the esterification of nicotinic acid with 6-hydroxyhexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as nicotinic acid dehydrogenase, has also been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid, 6-hydroxyhexyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 6-hydroxyhexanol.
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Hydrolysis: Nicotinic acid and 6-hydroxyhexanol.
Oxidation: 6-oxohexyl nicotinate or 6-carboxyhexyl nicotinate.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Nicotinic acid, 6-hydroxyhexyl ester, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nicotinic acid, 6-hydroxyhexyl ester, involves its interaction with specific molecular targets and pathways:
Lipid Metabolism: The compound influences lipid metabolism by inhibiting the synthesis of triglycerides and promoting the degradation of apolipoprotein B-containing lipoproteins.
Transcriptional Regulation: It binds to transcriptional regulators associated with nicotinic acid metabolism, thereby controlling the breakdown of nicotinic acid.
Electrochemical Properties: In electrochemical applications, the compound enhances the redox state of vascular endothelial cells, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Nicotinic acid, 6-hydroxyhexyl ester, can be compared with other similar compounds, such as:
Nicotinic Acid (Niacin): While both compounds share the nicotinic acid moiety, the esterification with 6-hydroxyhexanol imparts additional properties, such as improved solubility and bioavailability.
Nicotinamide: This amide derivative of nicotinic acid is commonly used in skincare products and supplements.
Inositol Hexanicotinate: This compound consists of six nicotinic acid molecules bonded to inositol.
Properties
CAS No. |
101952-63-0 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-hydroxyhexyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO3/c14-8-3-1-2-4-9-16-12(15)11-6-5-7-13-10-11/h5-7,10,14H,1-4,8-9H2 |
InChI Key |
HRRFQOPYFCYNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCCCCCO |
Origin of Product |
United States |
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